REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][N:3]=1.CC[N:13]([CH:17](C)C)C(C)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:21]C1C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40].[NH4+].[Cl-]>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH:13][C:17](=[O:21])[O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[CH:9][CH:10]=1 |f:4.5|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
7.78 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
30.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted six times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated with silica gel
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography on a 120 g column
|
Type
|
WASH
|
Details
|
eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100)
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=N1)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |